3-Desacetylazadirachtin
Description
3-Desacetylazadirachtin is a limonoid triterpenoid derived from the neem tree (Azadirachta indica). Its molecular formula is C₃₃H₄₄O₁₃, with a complex stereochemical arrangement featuring multiple oxygenated functional groups, including hydroxyl, acetyloxy, and ester moieties . The compound is structurally characterized by a fused polycyclic framework with a 9,14-methano bridge and furano-oxepin rings, contributing to its bioactivity . It is closely related to azadirachtin, a well-studied insect growth regulator, but differs by the absence of an acetyl group at the C-3 position. This deacetylation alters its physicochemical properties and biological interactions, making it a distinct entity in pharmacological and agrochemical research.
Properties
CAS No. |
37294-05-6 |
|---|---|
Molecular Formula |
C33H42O15 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
dimethyl (4S,5R,6S,7S,8S,11S,12R,14S,15R)-4,7,12-trihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |
InChI |
InChI=1S/C33H42O15/c1-7-14(2)22(36)46-17-11-16(34)29(24(37)41-5)12-44-19-20(29)30(17)13-45-32(40,25(38)42-6)23(30)27(3,21(19)35)33-18-10-15(28(33,4)48-33)31(39)8-9-43-26(31)47-18/h7-9,15-21,23,26,34-35,39-40H,10-13H2,1-6H3/b14-7+/t15-,16+,17-,18?,19-,20-,21+,23-,26-,27+,28-,29-,30?,31-,32-,33-/m0/s1 |
InChI Key |
GLAJZJRWMNNYEH-GJSPVIPVSA-N |
SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)O |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@H]3[C@@H]2C14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56C7C[C@@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)(C(=O)OC)O)C(=O)OC)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)(C(=O)OC)O)C(=O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-Desacetylazadirachtin; 3-Desacetylazadirachtin; Deacetylazadirachtin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: 3-Deacetylsalannin and 3-Descladinosyl Derivatives
3-Deacetylsalannin
- Structure: Another triterpenoid from neem, 3-deacetylsalannin shares a cyclopenta-dienone core but lacks the acetyl group at C-3, similar to 3-desacetylazadirachtin. Its molecular formula is C₃₄H₄₄O₁₂, with a methyl ester and a furanyl substituent .
- Bioactivity : While this compound is primarily studied for insecticidal properties, 3-deacetylsalannin exhibits anti-inflammatory and anticancer activities, suggesting divergent biological targets despite structural overlap .
3-Descladinosyl Macrolides
- Structure : These erythromycin derivatives (e.g., compounds 5 and 6 in ) feature a 12-O-alkyl group and a cyclic carbamate. Unlike this compound, they are macrolide antibiotics but share a deacetylation modification at the C-3 position .
- Physicochemical Properties: Property this compound 3-Descladinosyl-12-O-methyl Derivative Molecular Weight (g/mol) 644.7 720.9 Solubility Low in water Moderately polar, soluble in organic solvents Key Functional Groups Hydroxyl, ester Carbamate, alkyl ether
Functional Group Impact on Bioactivity
- Ester vs. Carbamate Moieties: While 3-descladinosyl macrolides rely on carbamate groups for antibacterial activity, this compound’s ester and hydroxyl groups are critical for insecticidal effects via ecdysone receptor disruption .
Research Findings and Industrial Relevance
- Synthetic Challenges: Both this compound and 3-descladinosyl derivatives require multi-step synthesis, with the latter involving carbamate cyclization under heterogeneous catalysis .
- Biological Efficacy: this compound: Demonstrates 40–60% larval growth inhibition in Helicoverpa armigera at 10 ppm, comparable to azadirachtin but with reduced photostability . 3-Descladinosyl Macrolides: Exhibit MIC values of 0.5–2 µg/mL against Gram-positive bacteria, highlighting their antibiotic utility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
